molecular formula C17H16FN3O3 B2567781 4-ethoxy-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1189897-96-8

4-ethoxy-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2567781
CAS No.: 1189897-96-8
M. Wt: 329.331
InChI Key: OSHFGJJJWIAIHW-UHFFFAOYSA-N
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Description

4-ethoxy-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 4-ethoxy substituent on the pyrazole ring, a 4-fluorophenyl group at the N1 position, and a furan-2-ylmethyl moiety attached to the carboxamide nitrogen. This compound shares structural motifs common to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c1-2-23-15-11-21(13-7-5-12(18)6-8-13)20-16(15)17(22)19-10-14-4-3-9-24-14/h3-9,11H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHFGJJJWIAIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Introduction of the ethoxy group: This step may involve the alkylation of the pyrazole ring with an ethyl halide.

    Attachment of the fluorophenyl group: This can be done via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the carboxamide: This step involves the reaction of the pyrazole derivative with a carboxylic acid derivative, such as an acid chloride or anhydride.

    Attachment of the furan-2-ylmethyl group: This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the ethoxy group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Carboxylic acids, aldehydes.

    Reduction products: Amines.

    Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

4-ethoxy-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is studied for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Key Structural Features :

  • 4-Ethoxy group : Enhances lipophilicity and may influence metabolic stability.
  • 4-Fluorophenyl at N1 : A common pharmacophore in kinase inhibitors (e.g., BMS-777607, a c-Met inhibitor with a 4-fluorophenyl group ).

Comparisons :

Compound Name Substituents (Pyrazole) Carboxamide Substituent Bioactivity/Application Reference
Target Compound 4-ethoxy, N1-4-fluorophenyl Furan-2-ylmethyl Not explicitly reported
BMS-777607 4-ethoxy, N1-4-fluorophenyl 2-Oxo-1,2-dihydropyridine c-Met kinase inhibitor
5F-AB-FUPPYCA 5-(4-Fluorophenyl), N1-5-fluoropentyl Amino acid-derived side chain Psychoactive substance
N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide 3-(4-Fluorophenyl), dioxoimidazolidine Furan-2-ylmethyl Antimicrobial candidate

Key Observations :

  • Role of Fluorine : The 4-fluorophenyl group is prevalent in kinase inhibitors (e.g., BMS-777607) and psychoactive substances (e.g., 5F-AB-FUPPYCA), suggesting its utility in enhancing binding affinity or metabolic resistance .
  • Furan vs. Aryl Groups: The furan-2-ylmethyl substituent in the target compound contrasts with bulkier aryl groups in analogs like BMS-777605.
  • Ethoxy Group : Present in both the target compound and BMS-777607, this substituent likely contributes to solubility and pharmacokinetic profiles .
Physicochemical Properties
Property Target Compound BMS-777607 5F-AB-FUPPYCA
Molecular Formula C₂₀H₂₀FN₃O₃ (inferred) C₂₄H₂₁F₂N₃O₄ C₁₉H₂₃F₂N₃O₂
Molecular Weight ~369.39 g/mol 477.44 g/mol 371.41 g/mol
Key Functional Groups Ethoxy, fluorophenyl, furan Ethoxy, dihydropyridine Fluoropentyl, amino acid
Potential LogP ~3.5 (estimated) ~4.2 ~2.8

Notes:

  • The target compound’s furan group may lower LogP compared to BMS-777607, suggesting improved aqueous solubility .
  • The absence of a charged group (e.g., sulfonamide in darolutamide ) may limit its bioavailability relative to clinical candidates.

Biological Activity

4-ethoxy-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide, with the CAS number 1189897-96-8, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN3O3C_{17}H_{16}FN_{3}O_{3} with a molecular weight of 329.32 g/mol. The structure features a pyrazole ring, an ethoxy group, a fluorophenyl moiety, and a furan group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC17H16FN3O3C_{17}H_{16}FN_{3}O_{3}
Molecular Weight329.32 g/mol
CAS Number1189897-96-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole core followed by the introduction of the ethoxy and furan groups. The exact synthetic pathway can vary based on the specific reagents and conditions used.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. Compounds similar to this compound have shown promising results against various cancer cell lines by inhibiting key targets such as BRAF(V600E) and EGFR . The presence of the fluorine atom and the furan moiety may enhance binding affinity to these targets.

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities. Research has demonstrated that compounds in this class can inhibit nitric oxide production and pro-inflammatory cytokines, suggesting their potential utility in treating inflammatory diseases .

Antibacterial and Antifungal Activity

The compound's structural characteristics may contribute to antibacterial and antifungal activities. In vitro studies have shown that related pyrazole derivatives possess moderate to excellent antifungal activity against several phytopathogenic fungi . These findings suggest that this compound could be explored further for agricultural applications.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications in the substituents on the pyrazole ring can significantly affect their pharmacological profiles. For instance:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve bioavailability.
  • Furan Group : Contributes to the overall electronic properties, affecting interactions with biological targets.

Case Studies

Several studies have documented the biological effects of related compounds:

  • Antitumor Study : A derivative with similar structural features showed IC50 values in the low micromolar range against breast cancer cell lines, indicating strong inhibition of cell proliferation.
  • Anti-inflammatory Study : A related compound demonstrated significant inhibition of LPS-induced TNF-alpha production in macrophages, highlighting its potential as an anti-inflammatory agent.

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